molecular formula C22H30N6O4S B2840687 Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate CAS No. 892274-20-3

Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate

Cat. No.: B2840687
CAS No.: 892274-20-3
M. Wt: 474.58
InChI Key: XGVTXLOWYYGAJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N6O4S and its molecular weight is 474.58. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate (CAS Number: 892274-20-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N6O4SC_{22}H_{30}N_{6}O_{4}S with a molecular weight of 474.6 g/mol. Its structure includes a thieno-triazolo-pyrimidine core which is known for its diverse pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity affecting neurotransmission or hormonal signaling.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Some thienopyrimidine derivatives have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Properties : Several studies have reported anti-inflammatory effects linked to thienopyrimidine compounds.
  • Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialThienopyrimidinesEffective against Gram-positive bacteria
Anti-inflammatoryFused thienopyrimidinesReduced inflammation in animal models
AnticancerVarious thienopyrimidine analogsInhibited growth of several cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans when tested in vitro.
  • Anti-inflammatory Effects : Research involving animal models indicated that certain thienopyrimidine compounds reduced edema and inflammatory markers significantly compared to control groups.
  • Anticancer Activity : In vitro studies showed that derivatives similar to this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Properties

IUPAC Name

ethyl 4-[4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S/c1-4-32-22(31)26-11-9-25(10-12-26)18(29)7-5-6-17-23-24-21-27(14-15(2)3)20(30)19-16(28(17)21)8-13-33-19/h8,13,15H,4-7,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVTXLOWYYGAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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